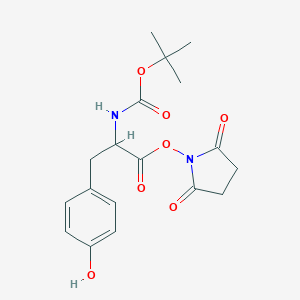

Boc-Tyr-OSu

Descripción

The exact mass of the compound Boc-Tyr-OSu is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334308. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Boc-Tyr-OSu suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-Tyr-OSu including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O7/c1-18(2,3)26-17(25)19-13(10-11-4-6-12(21)7-5-11)16(24)27-20-14(22)8-9-15(20)23/h4-7,13,21H,8-10H2,1-3H3,(H,19,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZUDTLHVKHXJJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)ON2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30318721 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N-(tert-butoxycarbonyl)tyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30318721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20866-56-2 | |

| Record name | NSC334308 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334308 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N-(tert-butoxycarbonyl)tyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30318721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Boc-Tyr-OSu chemical structure and molecular properties

[4]

Experimental Protocol: Solution Phase Coupling

Context: This protocol describes the coupling of Boc-Tyr(Bzl)-OSu to a free amine (e.g., H-Phe-OMe) in solution. This method minimizes racemization compared to in situ activation methods like DCC.

Materials:

-

Reagent: Boc-Tyr(Bzl)-OSu (1.1 equivalents).[2]

-

Amine Component: Free amine or amine salt (1.0 equivalent).

-

Base: Diisopropylethylamine (DIEA) or Triethylamine (TEA).

-

Solvent: Anhydrous DMF or DCM.

Step-by-Step Methodology:

-

Preparation of Amine:

-

If the amine component is a salt (e.g., HCl salt), dissolve it in DMF/DCM.

-

Add 1.0 - 1.1 equivalents of DIEA to neutralize the salt and liberate the free amine. Warning: Excess base can induce racemization.

-

-

Coupling Reaction:

-

Add Boc-Tyr(Bzl)-OSu (1.1 eq) directly to the amine solution.

-

Stir at room temperature (20-25°C).

-

Monitoring: Monitor reaction progress via TLC (Thin Layer Chromatography) or HPLC. The spot for the free amine should disappear, and a new product spot should appear. HOSu (byproduct) will also be visible.

-

-

Workup (Solution Phase):

-

Evaporate the solvent (DMF) under reduced pressure.

-

Redissolve the residue in Ethyl Acetate (EtOAc).

-

Wash Sequence:

-

5% Citric Acid or KHSO4: Removes unreacted amine and basic impurities.

-

Water: Removes bulk HOSu.

-

5% NaHCO3: Removes unreacted Boc-Tyr-OSu (hydrolyzes to acid) and residual HOSu.

-

Brine: Dehydrates the organic layer.[3]

-

-

Dry over

, filter, and concentrate.[3]

-

-

Validation:

-

Verify identity via ESI-MS (

or

-

Critical Control Points: Side Reactions & QC

The Risk of O-Acylation

Using unprotected Boc-Tyr-OSu (CAS 20866-56-2) presents a severe risk. The phenolic hydroxyl group of Tyrosine is nucleophilic. In the presence of base, it can attack the active ester of another molecule, leading to O-acylation (polymerization or branching).

-

Prevention: Always use Boc-Tyr(Bzl)-OSu or Boc-Tyr(2-Br-Z)-OSu . The benzyl ether protection masks the phenol, rendering it inert during coupling.

Diagram 2: Quality Control Workflow

A decision tree for validating the integrity of the starting material before synthesis.

Racemization

While OSu esters are relatively resistant to racemization compared to other activated species, it can occur if:

-

Excess Base: High pH promotes proton abstraction from the

-carbon via an enolization mechanism. -

Polar Solvents: High dielectric constant solvents (like DMF) stabilize the ionic intermediates of racemization more than DCM.

References

Technical Guide: Stability and Handling of Boc-Tyr-OSu in Aqueous vs. Organic Media

[1][2]

Executive Summary

Boc-Tyr-OSu (N-tert-Butoxycarbonyl-L-tyrosine N-hydroxysuccinimide ester) is a highly reactive, pre-activated amino acid derivative used to introduce tyrosine residues into peptides or proteins.[1][2] Its utility relies on the electrophilic nature of the N-hydroxysuccinimide (NHS) ester, which reacts rapidly with primary amines.[1]

However, this reactivity creates a fundamental stability paradox: the same electrophilicity that facilitates efficient coupling makes the molecule highly susceptible to hydrolysis in aqueous environments.

This guide provides a technical analysis of Boc-Tyr-OSu stability, delineating the "Safe Zone" (anhydrous organic solvents) from the "Active Zone" (aqueous buffers), and offers a validated protocol for maximizing coupling efficiency while minimizing hydrolytic degradation.[1]

Chemical Basis of Instability

The instability of Boc-Tyr-OSu is not a defect but a feature of its design.[1] The succinimidyl ring acts as an electron-withdrawing leaving group, activating the carbonyl carbon for nucleophilic attack.

Mechanism of Action vs. Degradation

In a typical conjugation reaction, two competing pathways exist:

-

Aminolysis (Desired): A primary amine (

) attacks the carbonyl, forming a stable amide bond and releasing NHS.[1][3] -

Hydrolysis (Undesired): Water (

) or hydroxide (

Pathway Visualization

The following diagram illustrates the kinetic competition between the desired coupling and the parasitic hydrolysis reaction.

Figure 1: Kinetic competition between aminolysis (green) and hydrolysis (red).[1] Control of pH and water content dictates the dominant pathway.

Stability in Organic Solvents (The "Safe Zone")

Boc-Tyr-OSu is hydrophobic and requires organic solvents for solubilization.[1] In the absence of water, the ester is stable for extended periods.

Recommended Solvents

-

DMF (Dimethylformamide): The gold standard.[1] Excellent solubility.

-

DMSO (Dimethyl Sulfoxide): Good alternative, but hygroscopic (absorbs water from air).[1]

-

DMA (Dimethylacetamide): Suitable for difficult-to-dissolve derivatives.[1]

Critical Constraint: Solvents must be anhydrous .

-

Standard Grade: Often contains 0.1–0.5% water, which is sufficient to degrade the ester over 24 hours.

-

Anhydrous Grade: Required (<50 ppm water).[1]

Stability Data: Organic Phase

| Solvent Condition | Temperature | Stability Estimate ( | Notes |

| Anhydrous DMF | -20°C | > 6 months | Ideal storage condition (desiccated). |

| Anhydrous DMF | 25°C | Days to Weeks | Stable for short-term handling. |

| "Wet" DMF (0.5% | 25°C | Hours | Hydrolysis accelerates significantly.[1] |

| Methanol/Ethanol | Any | Unstable | DO NOT USE. Causes alcoholysis (transesterification).[1] |

Stability in Aqueous Media (The "Active Zone")

Once Boc-Tyr-OSu is introduced to an aqueous buffer, the "hydrolysis clock" begins ticking.[1] The rate of hydrolysis is strictly pH-dependent.[1]

The pH Dilemma

-

Low pH (< 6): Hydrolysis is slow, but amine reactivity is negligible (amines are protonated as

).[1] -

High pH (> 9): Amine reactivity is high, but hydrolysis is extremely rapid.[1]

-

Optimal Window (pH 7.2 – 8.5): Balances amine nucleophilicity with ester stability.[1]

Quantitative Hydrolysis Rates

The following data summarizes the half-life of NHS esters in aqueous solution. While specific to the NHS functionality, these values apply directly to Boc-Tyr-OSu.

| pH | Temperature | Half-Life ( | Operational Implication |

| pH 7.0 | 0°C | ~4–5 hours | Safe for slow reactions/protein handling.[1] |

| pH 7.0 | 25°C | ~2–3 hours | Standard reaction window. |

| pH 8.0 | 25°C | ~1 hour | Critical Window. Work quickly. |

| pH 8.6 | 4°C | ~10 mins | Rapid degradation.[1][3] Add reagent in excess.[1] |

| pH 9.0+ | 25°C | < 5 mins | Unsuitable for controlled conjugation.[1] |

Technical Note: The hydrophobic benzyl side chain of Tyrosine provides slight steric protection compared to smaller esters (like Acetyl-NHS), potentially extending these half-lives marginally, but the trend remains valid.[1]

Validated Experimental Protocol

To maximize coupling efficiency, use a "Just-in-Time" solubilization approach.[1]

Workflow Diagram

Figure 2: "Just-in-Time" workflow to minimize aqueous exposure before reaction.

Step-by-Step Methodology

-

Reagent Handling:

-

Organic Stock Preparation:

-

Reaction Initiation:

-

Prepare the target molecule (protein/amine) in a buffer (PBS or HEPES, pH 7.2–8.0).[1] Avoid primary amine buffers like Tris or Glycine at this stage, as they will compete for the ester.

-

Add the Boc-Tyr-OSu stock dropwise to the stirring aqueous buffer.[1]

-

Ensure the final organic solvent concentration does not exceed 10% (v/v) to prevent protein precipitation.[1]

-

-

Reaction & Quenching:

-

Incubate for 30–60 minutes at Room Temperature (RT).

-

Stop the Reaction: Add a quenching buffer (e.g., 1M Tris-HCl, pH 7.5) to a final concentration of 50-100 mM.[1] This terminates the reaction by consuming any unreacted ester.

-

Troubleshooting & Quality Control

Detecting Hydrolysis (HPLC Method)

If coupling yields are low, verify the integrity of the Boc-Tyr-OSu reagent.[1]

-

Column: C18 Reverse Phase.[1]

-

Mobile Phase: Water/Acetonitrile (+0.1% TFA).[1]

-

Detection: UV at 280 nm (Tyrosine absorption).[1]

-

Signature:

Common Failure Modes

-

"Dead" Reagent: If the stock solution was stored in DMSO that wasn't anhydrous, the ester may have hydrolyzed in the vial.

-

Wrong pH: If pH < 7, reaction is too slow. If pH > 8.5, hydrolysis outcompetes aminolysis.[5][6][7]

-

Buffer Interference: Using Tris or Glycine as the reaction buffer will result in 0% yield on the target, as the buffer consumes the reagent.

References

-

Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd ed.).[1] Academic Press.[1] (The definitive source for NHS ester kinetics and half-life data).[1]

-

Lomant, A. J., & Fairbanks, G. (1976). Structural analysis of dithiobis(succinimidyl propionate) cross-linked human erythrocyte membranes. Journal of Molecular Biology, 104(1), 243-261.[1] (Foundational study on NHS ester hydrolysis vs. aminolysis rates).

Sources

- 1. Boc-Tyr(Bzl)-OSu | C25H28N2O7 | CID 13384626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Boc-Tyr-OSu | CAS 20866-56-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. benchchem.com [benchchem.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Fundamental reaction mechanism of Boc-Tyr-OSu with amines

Executive Summary

The reaction between Boc-Tyr-OSu (N-tert-butoxycarbonyl-L-tyrosine N-hydroxysuccinimide ester) and primary amines is a cornerstone of peptide synthesis and bioconjugation.[1] While ostensibly a simple nucleophilic acyl substitution, the presence of the Tyrosine phenolic hydroxyl group and the hydrolytic instability of the NHS ester introduce kinetic competitions that define success or failure.

This guide moves beyond basic textbook definitions to provide a mechanistic breakdown, optimized protocols, and failure analysis for researchers requiring high-fidelity amide bond formation.

Molecular Architecture & Reactivity[1]

To control the reaction, one must understand the electronic landscape of the reagents:

-

The Electrophile (Boc-Tyr-OSu): The N-hydroxysuccinimide (NHS) ester activates the carbonyl carbon.[1] The electron-withdrawing nature of the succinimide ring (and its carbonyls) pulls electron density away from the ester carbonyl, making it highly susceptible to nucleophilic attack.

-

The Nucleophile (Amine): The primary amine (

) possesses a lone pair of electrons essential for the attack. Its reactivity is strictly pH-dependent; the protonated ammonium form ( -

The Tyrosine Factor: Unlike simple amino acids (e.g., Alanine), Tyrosine contains a phenolic hydroxyl group (

). In "Boc-Tyr-OSu" (where the side chain is unprotected), this group presents a risk of competing O-acylation if the reaction pH drifts too high.[1]

The Mechanistic Pathway[2][3]

The reaction follows a classic addition-elimination pathway (

Step-by-Step Mechanism

-

Nucleophilic Attack: The lone pair of the unprotonated amine attacks the carbonyl carbon of the NHS ester.[2][3]

-

Tetrahedral Intermediate: A transient zwitterionic intermediate forms.[1] The oxygen acquires a negative charge, and the nitrogen acquires a positive charge.

-

Collapse & Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond. The NHS group (a weak base,

) is a good leaving group and is expelled. -

Proton Transfer: Rapid proton transfer yields the stable amide product and free N-hydroxysuccinimide.[1]

Competing Pathways

-

Hydrolysis: Water competes with the amine.[2][3] If water attacks, the product is the free acid (Boc-Tyr-OH), which is dead-end waste.[1]

-

Racemization: Base-catalyzed abstraction of the

-proton can lead to an enolate intermediate, resulting in loss of chirality (L-Tyr

Visualization: Reaction Coordinate & Competition

The following diagram illustrates the primary pathway versus the hydrolytic sink.

Figure 1: Mechanistic pathway showing the desired aminolysis versus the competing hydrolysis pathway.

Critical Variables (The "Art" of Synthesis)

The pH Paradox

This is the single most critical variable.

-

pH < 7.0: Reaction stalls.[1][2] Amines are protonated (

) and cannot attack.[1] -

pH > 9.0: Hydrolysis dominates.[1] The hydroxide ion (

) is a potent nucleophile that rapidly cleaves the NHS ester. Furthermore, the Tyrosine phenol may deprotonate (phenolate), leading to side-chain acylation. -

Optimal Window: pH 7.5 – 8.5 .[1] This ensures the amine is deprotonated while the NHS ester remains reasonably stable (

hydrolysis

Solvent Selection

Boc-Tyr-OSu is hydrophobic.[1]

-

Preferred: Anhydrous DMF (Dimethylformamide) or DMSO.[1]

-

Avoid: Primary alcohols (methanol/ethanol) can act as nucleophiles over long periods (transesterification).[1]

-

Aqueous Mixtures: If the amine is a protein/peptide soluble only in water, use a co-solvent system (e.g., 20% DMSO in PBS).

Tyrosine Protection Status[1][6]

-

Boc-Tyr(tBu)-OSu: The side chain is protected with a tert-butyl group.[1] This is the safest option.

-

Boc-Tyr-OSu (Free OH): If using this, you must avoid excess strong base.[1] The phenolic OH can react with another molecule of Boc-Tyr-OSu to form a Tyrosine-ester oligomer.[1]

Experimental Protocol: High-Fidelity Coupling

Objective: Coupling Boc-Tyr-OSu to a primary amine (e.g., an amino acid ester or a small molecule amine) in solution phase.

Materials

-

Reagent: Boc-Tyr-OSu (Store at -20°C, desiccated).

-

Amine: 1.0 - 1.2 equivalents relative to ester.[1]

-

Base: Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM).[1]

-

Solvent: Anhydrous DMF.[1]

Workflow Diagram

Figure 2: Step-by-step workflow for solution-phase coupling of Boc-Tyr-OSu.

Detailed Procedure

-

Preparation: Dry all glassware. Calculate stoichiometry: 1.0 eq Boc-Tyr-OSu, 1.1 eq Amine, 1.2 eq DIEA.[1]

-

Solubilization: Dissolve the amine and DIEA in anhydrous DMF (concentration ~0.1 M).

-

Activation: Add Boc-Tyr-OSu.[1][4] Note: Add the ester last to prevent premature hydrolysis.

-

Reaction: Stir under inert atmosphere (

) at Room Temperature.-

Time: Typically 2–4 hours.[1]

-

-

Monitoring: Check via HPLC or TLC.

-

Boc-Tyr-OSu usually elutes later than the free acid but earlier than the product on C18.[1]

-

-

Workup (Crucial Step):

Troubleshooting & Analytics

Quantitative Data Summary: Kinetic Risks

| Variable | Condition | Outcome | Mechanism |

| pH | < 7.0 | No Reaction | Amine protonation ( |

| pH | > 9.0 | Hydrolysis / Side Reactions | |

| Temp | > 30°C | Racemization | Thermal energy aids |

| Water | > 1% in Solvent | Low Yield | Competitive hydrolysis of NHS ester |

Failure Signatures (HPLC/MS)

-

Peak at M-115 (Product Mass - 115): This indicates Loss of Boc .[1]

-

Cause: Workup acid was too strong or exposure time too long.[1]

-

-

Peak at Mass of Boc-Tyr-OH:

-

Double Mass Peak (Dimer):

-

Cause: If using unprotected Boc-Tyr-OSu, the phenolic OH of one Tyr attacked the NHS ester of another.

-

References

-

Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd ed.).[1] Academic Press.[1] (The definitive guide on NHS ester chemistry and pH dependence). [1]

-

Benoiton, N. L. (2006).[1] Chemistry of Peptide Synthesis. CRC Press.[1] (Detailed analysis of racemization mechanisms in activated esters).

-

Konig, W., & Geiger, R. (1970). A New Method for Synthesis of Peptides: Activation of the Carboxyl Group with Dicyclohexylcarbodiimide using 1-Hydroxybenzotriazoles as Additives. Chemische Berichte. (Foundational work on suppressing racemization, relevant to understanding why NHS/HOBt systems are used). [1]

-

Thermo Fisher Scientific. Crosslinking Technical Handbook. (Practical data on NHS ester half-lives vs. pH).

Sources

- 1. Boc-Tyr(Bzl)-OSu | C25H28N2O7 | CID 13384626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. BOC-TYR-OSU | 20866-56-2 [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

A Comprehensive Technical Guide to the Thermal Stability and Melting Point of Boc-Tyr-OSu

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-α-(tert-Butoxycarbonyl)-L-tyrosine N-hydroxysuccinimide ester (Boc-Tyr-OSu) is a critical reagent in peptide synthesis and bioconjugation, valued for its ability to introduce a tyrosine residue with a protected α-amino group. The efficacy and reliability of synthetic protocols employing this reagent are intrinsically linked to its purity and stability. This in-depth technical guide provides a comprehensive analysis of the thermal properties of Boc-Tyr-OSu, focusing on its melting point and thermal stability. We will explore the theoretical underpinnings of its thermal behavior, present available data, and provide detailed experimental protocols for its characterization. This guide is intended to equip researchers with the necessary knowledge to handle, store, and utilize Boc-Tyr-OSu effectively, ensuring the integrity of their research and development endeavors.

Introduction: The Pivotal Role of Boc-Tyr-OSu in Peptide Synthesis

Boc-Tyr-OSu is an activated amino acid derivative widely used in solid-phase and solution-phase peptide synthesis.[1] The tert-butoxycarbonyl (Boc) group provides a robust, acid-labile protecting group for the α-amino function of tyrosine, preventing unwanted side reactions during peptide chain elongation.[2] The N-hydroxysuccinimide (NHS) ester activates the carboxyl group, facilitating efficient and selective formation of a stable amide bond with the free amino group of a growing peptide chain or other amine-containing molecules.[3]

The purity and stability of Boc-Tyr-OSu are paramount. Degradation of the reagent can lead to failed couplings, the introduction of impurities, and ultimately, the synthesis of incorrect or truncated peptides. Thermal stress and exposure to moisture are two primary factors that can compromise the integrity of Boc-Tyr-OSu. A thorough understanding of its melting point and thermal decomposition profile is therefore not merely academic but a practical necessity for its effective application.

Melting Point of Boc-Tyr-OSu: A Key Quality Attribute

The melting point of a pure crystalline solid is a sharp, well-defined physical constant. For a reagent like Boc-Tyr-OSu, the melting point serves as a crucial indicator of purity. A broad melting range or a value that deviates significantly from the established norm can suggest the presence of impurities, such as residual solvents, starting materials, or degradation products.

Reported Melting Point Values

Several commercial suppliers provide melting point data for Boc-Tyr-OSu. It is important to note that these values can vary slightly due to differences in analytical methodology and the purity of the material. A summary of reported melting points is presented in Table 1.

| Reported Melting Point (°C) | Source | Notes |

| ~190 (dec.) | ChemicalBook[4] | The "(dec.)" indicates that the compound decomposes at its melting point. |

| 180 to 200 | Fluorochem[5] | A melting range is provided, which is common for complex organic molecules. |

The notation of decomposition at the melting point is significant. It suggests that thermal analysis of Boc-Tyr-OSu will reveal not just a phase transition from solid to liquid, but also a chemical degradation process.

Comparative Melting Points of Related Compounds

To provide context, the melting points of other structurally related Boc-amino acid-OSu esters are presented in Table 2.

| Compound | Melting Point (°C) |

| Boc-Gly-OSu | 165-167[6] |

| Boc-Ala-OSu | Not available |

| Boc-Phe-OSu | 150-152 |

| Boc-Tyr(Bzl)-OSu | 149-153 |

The variation in melting points among these compounds can be attributed to differences in their molecular weight, crystal packing, and intermolecular forces.

Thermal Stability and Decomposition Pathway of Boc-Tyr-OSu

The thermal stability of Boc-Tyr-OSu is a critical consideration for its storage and handling, as well as for its use in reactions that may involve elevated temperatures. The molecule possesses two primary sites of thermal lability: the Boc protecting group and the N-hydroxysuccinimide ester.

Thermal Lability of the Boc Group

The tert-butoxycarbonyl (Boc) protecting group is known to be thermally labile. At elevated temperatures, typically above 150°C, the Boc group can undergo a fragmentation reaction to yield the free amine, isobutylene, and carbon dioxide.[7] This deprotection is generally uncatalyzed and can occur in the solid state or in solution.[5][8]

Thermal Instability of the N-Hydroxysuccinimide Ester

N-hydroxysuccinimide esters are themselves susceptible to thermal decomposition. The ester linkage can be cleaved at high temperatures, leading to the formation of various degradation products. The decomposition of NHS esters can be an exothermic process, which is an important safety consideration when handling larger quantities of the material.

Proposed Thermal Decomposition Pathway of Boc-Tyr-OSu

Based on the known thermal behavior of Boc-protected amines and NHS esters, a plausible thermal decomposition pathway for Boc-Tyr-OSu can be proposed. Upon heating, the molecule likely undergoes a complex series of reactions involving both deprotection of the Boc group and degradation of the NHS ester. The initial steps may involve the fragmentation of the Boc group, followed by or concurrent with the decomposition of the activated ester.

Figure 1. Proposed thermal decomposition pathways of Boc-Tyr-OSu.

The Critical Role of Moisture: Hydrolytic Instability

Beyond thermal decomposition, the most significant threat to the stability of Boc-Tyr-OSu is hydrolysis. The N-hydroxysuccinimide ester is highly susceptible to cleavage by water, a reaction that competes directly with the desired aminolysis in peptide synthesis.[9]

Hydrolysis of the NHS ester results in the formation of the inactive Boc-Tyr-OH and free N-hydroxysuccinimide. This not only consumes the active reagent but also introduces impurities into the reaction mixture, complicating purification and potentially leading to side reactions. The rate of hydrolysis is significantly influenced by pH and temperature, with increased rates observed at higher pH and elevated temperatures.[1]

Given the hygroscopic nature of many amino acid derivatives, it is imperative to store and handle Boc-Tyr-OSu under strictly anhydrous conditions.[10] Exposure to atmospheric moisture can lead to gradual degradation, reducing the effective concentration of the active ester and compromising the outcome of synthetic procedures.[11]

Experimental Protocols for Thermal Analysis

To ensure the quality and reliability of Boc-Tyr-OSu, it is essential to employ appropriate analytical techniques for its characterization. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful tools for assessing the melting point and thermal stability of this reagent.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides a precise determination of the melting point and can also reveal information about decomposition processes.

Protocol:

-

Sample Preparation: Accurately weigh 1-3 mg of Boc-Tyr-OSu into a standard aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at 25°C.

-

Ramp the temperature from 25°C to 250°C at a heating rate of 10°C/min under a nitrogen atmosphere.

-

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram. Any exothermic events following the melting endotherm are indicative of decomposition.

Figure 2. Experimental workflow for DSC analysis of Boc-Tyr-OSu.

Assessment of Thermal Stability by Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is an excellent technique for determining the onset of thermal decomposition and for quantifying mass loss associated with different degradation steps.

Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of Boc-Tyr-OSu into a TGA pan.

-

Instrument Setup: Place the sample pan into the TGA furnace.

-

Thermal Program:

-

Equilibrate the sample at 25°C.

-

Ramp the temperature from 25°C to 500°C at a heating rate of 10°C/min under a nitrogen atmosphere.

-

-

Data Analysis: The onset of decomposition is identified as the temperature at which significant mass loss begins. The TGA curve will reveal the temperature ranges of different degradation events.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. glenresearch.com [glenresearch.com]

- 4. BOC-TYR-OSU | 20866-56-2 [chemicalbook.com]

- 5. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boc-Gly-OSu = 99.0 T 3392-07-2 [sigmaaldrich.com]

- 7. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 8. research.ucc.ie [research.ucc.ie]

- 9. benchchem.com [benchchem.com]

- 10. biomedgrid.com [biomedgrid.com]

- 11. researchgate.net [researchgate.net]

A Technical Guide to Boc-Tyr-OSu and Boc-Tyr-OH: Strategic Decisions in Peptide Synthesis and Bioconjugation

For researchers, scientists, and drug development professionals navigating the intricate landscape of peptide synthesis and bioconjugation, the selection of appropriate building blocks is a critical determinant of experimental success. Among the repertoire of amino acid derivatives, those of tyrosine (Tyr) present a unique set of challenges and opportunities due to the reactivity of its phenolic hydroxyl group. This technical guide provides an in-depth exploration of two key tyrosine derivatives: N-α-tert-butyloxycarbonyl-L-tyrosine (Boc-Tyr-OH) and its activated counterpart, N-α-tert-butyloxycarbonyl-L-tyrosine N-hydroxysuccinimide ester (Boc-Tyr-OSu).

This document moves beyond a simple comparison to offer a nuanced understanding of their respective chemical functionalities, strategic applications, and the critical implications of side-chain protection. By elucidating the causality behind experimental choices, this guide aims to empower researchers to make informed decisions that ensure the integrity and efficiency of their synthetic workflows.

Fundamental Chemistry: The Carboxyl Group at the Core of Reactivity

At the heart of the distinction between Boc-Tyr-OH and Boc-Tyr-OSu lies the state of the carboxyl group. This fundamental difference dictates their respective roles and methodologies in peptide synthesis.

Boc-Tyr-OH , in its native state, possesses a free carboxylic acid. To participate in amide bond formation, this carboxylic acid must first be activated. This is typically achieved in situ through the use of coupling agents.[1] This multi-component approach offers flexibility in the choice of activation chemistry but also introduces additional reagents and potential side reactions into the synthetic milieu.

In contrast, Boc-Tyr-OSu is a pre-activated amino acid derivative. The carboxyl group has been converted to an N-hydroxysuccinimide (NHS) ester.[2] The NHS moiety is an excellent leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by a primary amine without the need for additional coupling agents.[] This simplifies the coupling step, making it a more streamlined process.

The Critical Question of Side-Chain Protection

A pivotal consideration when working with tyrosine derivatives is the management of the phenolic hydroxyl group on the side chain. Its nucleophilicity presents a potential site for undesirable side reactions, most notably O-acylation, during peptide coupling.[4] This has led to the development of various side-chain protected tyrosine building blocks.

Boc-Tyr-OH and its Doubly Protected Form, Boc-Tyr(Boc)-OH

While Boc-Tyr-OH with an unprotected side chain is commercially available, its use in multi-step peptide synthesis is often limited to the synthesis of short peptides where the risk of side reactions can be minimized.[5] For more complex syntheses, protection of the hydroxyl group is paramount.

A common strategy within the Boc/Bzl (tert-butyloxycarbonyl/benzyl) solid-phase peptide synthesis (SPPS) methodology is the use of Nα,O-bis(tert-butyloxycarbonyl)-L-tyrosine (Boc-Tyr(Boc)-OH) .[2][6] In this derivative, both the α-amino group and the phenolic hydroxyl group are protected by the acid-labile Boc group.[2] This dual protection strategy ensures that the hydroxyl group remains inert during peptide coupling. However, the use of the Boc group for both Nα and side-chain protection presents its own set of challenges, as the side-chain Boc group can be prematurely cleaved during the repeated Nα-Boc deprotection steps using trifluoroacetic acid (TFA).[2]

The Ambiguity of "Boc-Tyr-OSu": To Protect or Not to Protect?

Commercially available Boc-Tyr-OSu (CAS 20866-56-2) typically refers to the derivative with an unprotected phenolic hydroxyl group, as confirmed by its molecular formula C₁₈H₂₂N₂O₇.[5] The use of this reagent necessitates careful consideration of the reaction conditions to mitigate the risk of O-acylation, especially when a molar excess of the activated ester is used.[4]

For applications where O-acylation is a significant concern, a side-chain protected version, such as Boc-Tyr(Boc)-OSu , would be the more prudent choice. This derivative, however, is less commonly available and may require custom synthesis. The decision to use a side-chain protected or unprotected Boc-Tyr-OSu hinges on a careful analysis of the specific synthetic context, including the nucleophilicity of other functional groups in the reaction and the desired purity of the final product.

Comparative Analysis: Boc-Tyr-OSu vs. Boc-Tyr-OH

| Feature | Boc-Tyr-OH | Boc-Tyr-OSu |

| Carboxyl Group | Free Carboxylic Acid | Activated N-hydroxysuccinimide (NHS) Ester |

| Reactivity | Requires in situ activation with coupling agents (e.g., DCC, HBTU) | Highly reactive towards primary amines; no coupling agent needed |

| Coupling Byproducts | Dependent on coupling agent (e.g., DCU for DCC) | N-hydroxysuccinimide |

| Side-Chain Protection | Often used with a protected side chain (e.g., Boc-Tyr(Boc)-OH) for complex syntheses | Commercially available with a free hydroxyl group; risk of O-acylation |

| Applications | Versatile in both solution-phase and solid-phase peptide synthesis | Primarily used for solution-phase coupling and bioconjugation |

| Storage Stability | Generally stable | Susceptible to hydrolysis; requires storage under anhydrous conditions |

Experimental Workflows and Methodologies

Peptide Coupling with Boc-Tyr-OH (requiring activation)

This workflow illustrates the general procedure for incorporating Boc-Tyr-OH into a peptide chain using a coupling agent.

Protocol: Peptide Coupling using Boc-Tyr(Boc)-OH and HBTU

-

Resin Preparation: Swell the peptide-resin with a free N-terminus in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Pre-activation of Amino Acid: In a separate vessel, dissolve Boc-Tyr(Boc)-OH (2-4 equivalents relative to resin loading), HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (slightly less than 1 equivalent to the amino acid), and a tertiary amine base such as N,N-diisopropylethylamine (DIEA) (2-3 equivalents) in DMF.

-

Coupling: Add the pre-activated amino acid solution to the resin and agitate the mixture for 1-2 hours at room temperature.

-

Monitoring: Perform a qualitative test, such as the Kaiser test, to monitor the completion of the coupling reaction. A negative test indicates the absence of free primary amines.

-

Washing: After complete coupling, thoroughly wash the resin with DMF and dichloromethane (DCM) to remove any unreacted reagents and byproducts.

Peptide Coupling with Boc-Tyr-OSu (pre-activated)

This workflow demonstrates the more direct coupling process using the pre-activated Boc-Tyr-OSu.

Protocol: Solution-Phase Peptide Coupling using Boc-Tyr-OSu

-

Reactant Preparation: Dissolve the peptide with a free N-terminus in a suitable buffer, typically at a pH of 7-9 to ensure the amine is deprotonated and nucleophilic.[]

-

Boc-Tyr-OSu Addition: Dissolve Boc-Tyr-OSu in a minimal amount of an organic solvent such as DMF or DMSO and add it to the peptide solution.

-

Reaction: Stir the reaction mixture at room temperature. The reaction time can vary from 30 minutes to a few hours.

-

Monitoring: Monitor the progress of the reaction by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Purification: Once the reaction is complete, purify the desired peptide conjugate using chromatographic methods.

Bioconjugation: Leveraging the Reactivity of Boc-Tyr-OSu

The high reactivity and specificity of NHS esters towards primary amines make Boc-Tyr-OSu a valuable tool in bioconjugation.[2] It can be used to attach a tyrosine residue, which can be further modified, to proteins, antibodies, or other biomolecules. The Boc protecting group can be subsequently removed under acidic conditions to reveal the free amine for further conjugation or to generate a native N-terminus.

Conclusion: A Strategic Choice for Every Application

The choice between Boc-Tyr-OH and Boc-Tyr-OSu is not merely a matter of convenience but a strategic decision that impacts the entire synthetic workflow. Boc-Tyr-OH, particularly in its side-chain protected form (Boc-Tyr(Boc)-OH), offers versatility and is a cornerstone of traditional Boc-SPPS, albeit with the complexity of in-situ activation. Boc-Tyr-OSu, as a pre-activated reagent, provides a streamlined approach for solution-phase couplings and bioconjugation. However, the prevalent use of the side-chain unprotected form necessitates a thorough understanding of potential side reactions and careful optimization of reaction conditions.

As Senior Application Scientists, we advocate for a holistic approach to reagent selection. By understanding the fundamental chemical principles, the nuances of side-chain protection, and the specific demands of the synthetic target, researchers can confidently select the optimal tyrosine building block to achieve their desired outcomes with high fidelity and efficiency.

References

-

ACS Publications. Selective Acylation of Primary Amines in Peptides and Proteins. [Link]

- Google Patents. Method for preparing N-(9-fluorenylmethoxy carbony)-O-tertiary butyl-L-tyrosine.

-

PubChem. Boc-tyr(boc)-OH. [Link]

-

Royal Society of Chemistry. Supporting information_OBC_rev1. [Link]

-

Synthesis of Sulfated Tyrosine Peptides with Tyrosine O-Sulfate Synthons. [Link]

-

PubMed. An efficient synthesis of N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine. [Link]

- Google Patents. Method for preparing Boc-L-tyrosine by using (Boc)2O.

-

ResearchGate. The treated IR spectra of (A) Boc-Tyr-OH-Co-Boc-His-O-SG, (B)... [Link]

-

PubMed. The N-hydroxysuccinimide ester of Boc-[S-(3-nitro-2-pyridinesulfenyl)]-cysteine: a heterobifunctional cross-linking agent. [Link]

-

Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

-

PMC. Tyrosine bioconjugation – an emergent alternative. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. [Link]

-

YouTube. Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. [Link]

-

PubChem. Boc-Tyr(Bzl)-OSu. [Link]

Sources

An In-depth Technical Guide to the Safe Handling and Application of Boc-Tyr-OSu

For the modern researcher engaged in peptide synthesis and bioconjugation, Boc-L-tyrosine N-hydroxysuccinimide ester (Boc-Tyr-OSu) is a cornerstone reagent.[1] Its utility is derived from the strategic combination of a tert-butyloxycarbonyl (Boc) protecting group and a highly reactive N-hydroxysuccinimide (NHS) ester. This configuration facilitates the efficient and precise incorporation of tyrosine residues into peptide chains by forming stable amide bonds.[1] However, the very reactivity that makes Boc-Tyr-OSu so valuable also necessitates a rigorous and informed approach to its handling, storage, and disposal.

This guide provides a comprehensive overview of the critical safety data and handling precautions for Boc-Tyr-OSu, grounded in an understanding of its chemical properties. It is designed to empower researchers, scientists, and drug development professionals to not only mitigate risks but also to ensure the integrity and success of their experimental outcomes.

Hazard Identification and Risk Profile

Boc-Tyr-OSu, like many N-hydroxysuccinimide esters, is classified as a hazardous substance.[2][3][4] The primary risks are associated with its irritant properties. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals designates it with the GHS07 pictogram, indicating that it can cause significant, though non-lethal, health effects.

GHS Hazard Statements:

The causality behind these hazards lies in the reactivity of the NHS ester. This group is an excellent leaving group, making the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. In the context of biological exposure, the primary nucleophiles are water (leading to hydrolysis) and the amine groups present in proteins within the skin, eyes, and respiratory tract. This acylation of endogenous proteins can trigger an inflammatory response, leading to the observed irritation. It is also this reactivity that makes it a potential sensitizer, a common issue with acid-activating reagents used in peptide synthesis.[6]

Quantitative Safety Data Summary

The following table summarizes the essential identification and safety information for Boc-Tyr-OSu.

| Property | Value | Reference(s) |

| Chemical Name | (2,5-dioxopyrrolidin-1-yl) (2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | [3] |

| CAS Number | 20866-56-2 | [3] |

| Molecular Formula | C₁₈H₂₂N₂O₇ | [3] |

| Molecular Weight | 378.38 g/mol | [3] |

| Appearance | White to off-white powder | [7] |

| GHS Pictogram |  | [3] |

| Signal Word | Warning | [3] |

| Hazard Statements | H315, H319, H335 | [3] |

| Precautionary Statements | P261, P280, P302+P352, P305+P351+P338 | [3][5] |

Core Handling Protocols: A Self-Validating System

A robust safety protocol is one where each step inherently validates the integrity of the material and the safety of the operator. The following workflow is designed around the central chemical vulnerability of Boc-Tyr-OSu: its susceptibility to moisture-induced hydrolysis. Hydrolysis not only deactivates the reagent, leading to failed coupling reactions, but also complicates waste disposal.

Logical Workflow for Safe Handling and Use

The diagram below outlines the critical decision points and actions from reagent receipt to reaction quenching. This workflow ensures that the material's reactivity is respected at every stage.

Caption: A self-validating workflow for handling moisture-sensitive Boc-Tyr-OSu.

Step-by-Step Experimental Handling Protocol

This protocol details the practical execution of the workflow, emphasizing the causality behind each safety measure.

Objective: To safely weigh and dispense Boc-Tyr-OSu for a standard peptide coupling reaction.

Personal Protective Equipment (PPE) Required:

-

Eye Protection: Chemical splash goggles meeting ANSI Z87.1 or European Standard EN166 specifications.[8]

-

Hand Protection: Chemical-resistant nitrile gloves. Change gloves immediately if contamination occurs.

-

Body Protection: A fully buttoned laboratory coat.

-

Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a NIOSH-approved N95 respirator is essential to prevent inhalation of fine particles.[9][10]

Methodology:

-

Preparation (The Dry-Chain Principle):

-

1.1. Container Equilibration: Transfer the sealed container of Boc-Tyr-OSu from the recommended -20°C storage[10][11] to a desiccator at room temperature. Allow at least 1-2 hours for the container and its contents to reach thermal equilibrium.

-

Causality: This critical step prevents atmospheric moisture from condensing on the cold powder when the container is opened, which would cause immediate hydrolysis of the NHS ester.

-

-

1.2. Fume Hood Preparation: Ensure the chemical fume hood is operational and the sash is at the appropriate height. The workspace should be clean and free of clutter.[12]

-

-

Weighing and Dispensing (The Containment Principle):

-

2.1. Aliquoting: Perform all manipulations of the solid Boc-Tyr-OSu within the fume hood.[12]

-

2.2. Minimize Exposure: Briefly open the main container. Using a clean, dry spatula, quickly transfer the approximate amount of powder needed to a pre-tared, dry weighing vessel. Immediately and tightly reseal the main container.

-

Causality: Minimizing the time the stock container is open reduces the potential for moisture ingress and contamination.

-

-

2.3. Final Weighing: Weigh the aliquot accurately. If using an analytical balance outside the hood, ensure the weighing vessel is covered during transport.

-

2.4. Container Purge (Best Practice): Before returning the main container to storage, consider gently flushing the headspace with an inert gas like argon or nitrogen to displace any moist air that may have entered.

-

-

Solubilization and Reaction (The Anhydrous Principle):

-

3.1. Solvent Choice: Dissolve the weighed Boc-Tyr-OSu in an anhydrous (dry) solvent, such as Dimethylformamide (DMF) or Dichloromethane (DCM), immediately before use.

-

Causality: NHS esters have a limited half-life in protic or wet solvents. Using anhydrous solvents preserves the reagent's activity for the coupling reaction.

-

-

3.2. Inert Atmosphere: Add the dissolved reagent to the reaction vessel, which should ideally be maintained under an inert atmosphere (e.g., nitrogen or argon) to further exclude moisture.

-

Emergency Procedures and First Aid

In the event of accidental exposure, prompt and correct action is crucial.[13]

| Exposure Route | First Aid Measures | Reference(s) |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention. | [5] |

| Skin Contact | Remove contaminated clothing. Wash off immediately with plenty of soap and water for at least 15 minutes.[5][14] Seek medical attention if irritation develops or persists. | [5][14] |

| Inhalation | Move the person to fresh air.[14][15] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[14] Seek medical attention if respiratory symptoms occur. | [14][15] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[16] Never give anything by mouth to an unconscious person.[14] Call a physician or poison control center immediately. | [14][16] |

Spill, Storage, and Disposal Management

Proper management of the chemical lifecycle from storage to disposal is a key component of laboratory safety.

Accidental Release Measures

-

Minor Spills: For small spills of solid material, avoid generating dust.[8] Carefully sweep or scoop up the material using non-sparking tools and place it into a suitable, labeled container for disposal.[8] Clean the spill area with a damp cloth.

-

Major Spills: Evacuate the area.[17] Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains.[18] Follow institutional protocols for large chemical spills.

Storage and Stability

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][15] The recommended long-term storage temperature is -20°C.[10][11]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[8] Critically, protect from moisture to prevent degradation.

-

Decomposition: Hazardous thermal decomposition may produce carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[14][17]

Waste Disposal

All waste containing Boc-Tyr-OSu, including empty containers and contaminated materials, must be treated as chemical waste.[12] Collect in designated, labeled containers and dispose of in accordance with local, state, and federal regulations.[12][17] Do not dispose of down the drain.[12] Unreacted NHS ester in reaction mixtures should be quenched by adding an excess of a simple amine (e.g., a small amount of glycine or ethanolamine) to convert it to a less reactive amide before disposal.

Conclusion: A Synthesis of Safety and Science

The effective use of Boc-Tyr-OSu in research and development is predicated on a deep respect for its chemical reactivity. By understanding the causal links between its properties as an activated NHS ester and the required safety precautions, scientists can create a self-validating system of handling that protects both the individual and the integrity of the experiment. The protocols and data presented in this guide provide the authoritative grounding necessary to handle this valuable reagent with the confidence and care it demands.

References

-

AAPPTec, LLC. (n.d.). Safety Data Sheet: Boc-Gly-OSu. Retrieved February 7, 2026, from [Link]

-

Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Boc-L-Tyrosine. Retrieved February 7, 2026, from [Link]

-

ACS GCI Pharmaceutical Roundtable. (2026, January 25). Peptide Synthesis – Safety Topics. Retrieved February 7, 2026, from [Link]

-

Yanfen Biotech. (2024, January 29). Proper Storage and Handling Guidelines for Peptides. Retrieved February 7, 2026, from [Link]

-

Biovera Research. (2024, November 13). Laboratory Safety Guidelines for Peptide Handling. Retrieved February 7, 2026, from [Link]

-

Ohio State University Extension. (n.d.). Safety Data Sheets. Retrieved February 7, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. fishersci.be [fishersci.be]

- 6. Peptide Synthesis – Safety Topics - Wordpress [reagents.acsgcipr.org]

- 7. chemimpex.com [chemimpex.com]

- 8. fishersci.com [fishersci.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Boc-Tyr(3,5-I2)-OSu = 97.0 C/N calc. based on dry substance 163679-35-4 [sigmaaldrich.com]

- 11. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]

- 12. biovera.com.au [biovera.com.au]

- 13. Safety Data Sheets | Ohioline [ohioline.osu.edu]

- 14. peptide.com [peptide.com]

- 15. isotope.com [isotope.com]

- 16. carlroth.com [carlroth.com]

- 17. datasheets.scbt.com [datasheets.scbt.com]

- 18. chemicalbook.com [chemicalbook.com]

A Comprehensive Technical Guide to the Spectroscopic Characteristics of Boc-Tyr-OSu Active Esters

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-α-(tert-Butoxycarbonyl)-L-tyrosine N-hydroxysuccinimide ester (Boc-Tyr-OSu) is a cornerstone reagent in the fields of peptide synthesis and bioconjugation. Its efficacy hinges on the precise and controlled introduction of a protected tyrosine residue into a target molecule. A thorough understanding of its spectroscopic signature is, therefore, not merely academic but a critical component of quality control, reaction monitoring, and the ultimate success of complex synthetic endeavors. This in-depth guide provides a detailed exploration of the spectroscopic characteristics of Boc-Tyr-OSu, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS). By elucidating the causality behind the spectral features and providing field-proven experimental protocols, this document serves as an essential resource for researchers striving for scientific rigor and reproducibility.

The Molecular Blueprint: Structure and Spectroscopic Implications

The unique arrangement of functional groups in Boc-Tyr-OSu gives rise to a distinct and predictable spectroscopic fingerprint. The molecule can be dissected into three key regions, each contributing characteristic signals: the N-terminal tert-butoxycarbonyl (Boc) protecting group, the tyrosine side chain with its aromatic phenol, and the C-terminal N-hydroxysuccinimide (OSu) active ester.

Caption: Key functional regions of the Boc-Tyr-OSu molecule.

This modular structure allows for a systematic interpretation of the spectroscopic data, where signals can be assigned to specific protons, carbons, and vibrational modes within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of Boc-Tyr-OSu, providing detailed information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of Boc-Tyr-OSu is characterized by a series of well-resolved signals, each corresponding to a unique proton environment.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

-

Sample Preparation: Dissolve approximately 5-10 mg of Boc-Tyr-OSu in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a preferred solvent due to its ability to dissolve the compound well and its relatively simple residual solvent peak.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard, with its signal set to 0.00 ppm for accurate chemical shift referencing.

-

Instrumentation: Acquire the spectrum on a spectrometer with a field strength of 300 MHz or higher to ensure adequate signal dispersion.

-

Data Acquisition: Standard acquisition parameters are generally sufficient. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

Data Presentation: Expected ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Expected Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity | Integration |

| Boc (-C(CH₃)₃) | ~1.43 | singlet | 9H |

| OSu (-CH₂CH₂-) | ~2.85 | singlet | 4H |

| β-CH₂ (Tyrosine) | ~3.15 - 3.30 | multiplet | 2H |

| α-CH (Tyrosine) | ~4.75 | multiplet | 1H |

| NH (Amide) | ~5.15 | doublet | 1H |

| Aromatic CH (Tyrosine) | ~6.75 | doublet | 2H |

| Aromatic CH (Tyrosine) | ~7.05 | doublet | 2H |

| Phenolic OH | Variable | broad singlet | 1H |

Expertise & Experience: Interpreting the ¹H NMR Spectrum

-

The Boc Singlet: The nine equivalent protons of the tert-butyl group are highly shielded and appear as a prominent singlet, serving as an excellent internal reference for the presence of the Boc protecting group.

-

The OSu Singlet: The four protons of the succinimide ring are chemically equivalent due to rapid conformational averaging, resulting in a sharp singlet. The integration of this peak relative to the Boc protons (4:9 ratio) is a key indicator of the compound's integrity.

-

Tyrosine Backbone and Side Chain: The diastereotopic β-protons of the tyrosine side chain are coupled to the α-proton, resulting in a complex multiplet. The α-proton, in turn, is coupled to both the β-protons and the amide proton, also appearing as a multiplet. The aromatic protons typically exhibit a classic AA'BB' splitting pattern, appearing as two distinct doublets, characteristic of a para-substituted benzene ring. The chemical shift of the amide proton can be sensitive to concentration and solvent impurities. The phenolic hydroxyl proton often appears as a broad signal and its chemical shift can vary significantly or it may undergo exchange with residual water in the solvent, sometimes leading to its disappearance.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule.

Data Presentation: Expected ¹³C NMR Chemical Shifts

| Carbon Assignment | Expected Chemical Shift (δ, ppm) in CDCl₃ |

| Boc (-C (CH₃)₃) | ~80.5 |

| Boc (-C(CH₃ )₃) | ~28.3 |

| OSu (-CH₂ CH₂ -) | ~25.6 |

| β-C H₂ (Tyrosine) | ~37.2 |

| α-C H (Tyrosine) | ~53.5 |

| Aromatic C H (Tyrosine) | ~115.8, ~130.4 |

| Aromatic C -OH (Tyrosine) | ~155.5 |

| Boc C =O | ~155.1 |

| Ester C =O | ~168.5 |

| OSu C =O | ~169.1 |

Expertise & Experience: Key Features of the ¹³C NMR Spectrum

The downfield region of the spectrum is particularly informative, displaying the distinct signals of the three carbonyl carbons: the Boc carbamate, the tyrosine-derived ester, and the two equivalent carbonyls of the OSu group. The chemical shifts of the aromatic carbons confirm the para-substitution pattern of the tyrosine side chain.

Infrared (IR) Spectroscopy: Probing the Vibrational Fingerprint

IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups in Boc-Tyr-OSu, particularly the various carbonyl moieties.

Experimental Protocol: ATR-FTIR for Solid Samples

-

Sample Preparation: A small amount of the solid Boc-Tyr-OSu powder is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Pressure Application: A pressure arm is applied to ensure good contact between the sample and the crystal.

-

Data Acquisition: The spectrum is acquired over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the clean ATR crystal should be run first and automatically subtracted from the sample spectrum.

Data Presentation: Characteristic IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| N-H Stretch | ~3350 | Amide |

| C-H Stretch (Aromatic) | ~3030 | Tyrosine Ring |

| C-H Stretch (Aliphatic) | ~2980, ~2930 | Boc, Tyr, OSu |

| C=O Stretch (Anhydride-like) | ~1815, ~1785 | OSu Ester |

| C=O Stretch (Ester) | ~1740 | Tyr-OSu Ester |

| C=O Stretch (Carbamate) | ~1710 | Boc Group |

| C=C Stretch (Aromatic) | ~1610, ~1515 | Tyrosine Ring |

| N-H Bend | ~1520 | Amide |

Trustworthiness: The Self-Validating Carbonyl Region

The carbonyl region (1650-1850 cm⁻¹) of the IR spectrum is of paramount importance for verifying the integrity of the Boc-Tyr-OSu active ester. The presence of the characteristic triplet of peaks for the succinimidyl ester is a definitive indicator of the active ester's presence. Hydrolysis of the active ester would lead to the disappearance of these peaks and the appearance of a broad O-H stretch from the resulting carboxylic acid.

Caption: Workflow from synthesis to spectroscopic verification of Boc-Tyr-OSu.

UV-Visible (UV-Vis) Spectroscopy: Quantifying the Chromophore

The phenolic side chain of the tyrosine residue acts as a strong chromophore, allowing for the quantification of Boc-Tyr-OSu in solution using UV-Vis spectroscopy.

Experimental Protocol: Quantitative Analysis by UV-Vis

-

Solvent Selection: Use a UV-transparent solvent such as ethanol, methanol, or acetonitrile.

-

Standard Preparation: Prepare a stock solution of Boc-Tyr-OSu of known concentration. Perform serial dilutions to create a set of standards with concentrations that will fall within the linear range of the spectrophotometer (typically absorbances between 0.1 and 1.0).

-

Data Acquisition: Measure the absorbance of the blank (solvent only) and the standards at the wavelength of maximum absorbance (λmax).

-

Calibration Curve: Plot a graph of absorbance versus concentration to generate a standard curve.

Data Presentation: Key UV-Vis Parameters

| Parameter | Typical Value |

| λmax | ~278 nm |

| Molar Absorptivity (ε) in Ethanol | ~1450 M⁻¹cm⁻¹ |

Authoritative Grounding: The Beer-Lambert Law

The concentration of an unknown Boc-Tyr-OSu solution can be determined using the Beer-Lambert Law, A = εbc, where A is the absorbance, ε is the molar absorptivity, b is the path length of the cuvette (typically 1 cm), and c is the concentration.

Mass Spectrometry (MS): Confirming Molecular Identity and Purity

Mass spectrometry provides a definitive confirmation of the molecular weight of Boc-Tyr-OSu and is highly sensitive for detecting impurities.

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Dissolve a small amount of the sample in a solvent suitable for electrospray ionization (ESI), such as methanol or acetonitrile, often with the addition of a trace amount of formic acid to promote protonation.

-

Analysis: Introduce the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatography system.

-

Data Acquisition: Acquire the spectrum in positive ion mode.

Data Presentation: Expected High-Resolution Mass-to-Charge Ratios

The theoretical monoisotopic mass of Boc-Tyr-OSu (C₁₈H₂₂N₂O₇) is 378.1427 g/mol .

| Ion | Expected m/z |

| [M+H]⁺ | 379.1500 |

| [M+Na]⁺ | 401.1319 |

| [M+K]⁺ | 417.1059 |

Trustworthiness: High-Resolution Confirmation

High-resolution mass spectrometry (HRMS) can provide mass accuracy to within a few parts per million (ppm), offering an exceptionally high degree of confidence in the elemental composition and, by extension, the identity of the compound.

Conclusion: A Multi-faceted Approach to Quality Assurance

The comprehensive spectroscopic characterization of Boc-Tyr-OSu is an indispensable practice for any researcher utilizing this critical reagent. By employing a combination of NMR, IR, UV-Vis, and Mass Spectrometry, one can confidently verify the identity, purity, and concentration of the material. This multi-faceted approach not only ensures the integrity of the starting material but also provides the necessary tools for monitoring its reactivity and characterizing the resulting products, ultimately contributing to the robustness and reproducibility of scientific findings in the fields of drug discovery and chemical biology.

References

For the purpose of this guide, the spectroscopic data presented are representative values based on data for structurally similar compounds available in the public domain and from chemical supplier databases. For definitive, lot-specific data, users should always refer to the Certificate of Analysis provided by the manufacturer.

- Supporting Information for publications in The Royal Society of Chemistry journals often contain detailed experimental procedures and characterization data for novel and known compounds.

- Commercial supplier websites (e.g., Chem-Impex, Sigma-Aldrich, etc.) provide product specifications and may offer access to Certificates of Analysis with spectroscopic data.

- The Journal of Organic Chemistry and Tetrahedron Letters are examples of peer-reviewed journals that publish synthetic methods and full characterization data for organic compounds.

Methodological & Application

Application Notes and Protocols for Peptide Coupling Using Boc-Tyr-OSu

Introduction: The Strategic Role of Boc-Tyr-OSu in Peptide Synthesis

In the intricate field of peptide synthesis, the strategic selection and application of protected amino acids are paramount to achieving high yields and purity. N-α-(tert-butyloxycarbonyl)-L-tyrosine N-hydroxysuccinimide ester (Boc-Tyr-OSu) is a valuable activated amino acid derivative designed for the efficient incorporation of tyrosine residues into peptide chains. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the α-amino group under neutral and basic conditions, while being readily cleavable under mild acidic conditions. This characteristic makes it a cornerstone of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy in both solution-phase and solid-phase peptide synthesis (SPPS).[][2][3]

The N-hydroxysuccinimide (NHS) ester functionality pre-activates the carboxylic acid of Boc-L-tyrosine, facilitating a clean and efficient nucleophilic attack by a primary amine to form a stable amide bond.[4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the standard protocols for utilizing Boc-Tyr-OSu in peptide coupling reactions. We will delve into the underlying chemical principles, provide detailed step-by-step methodologies, and offer insights into process optimization and troubleshooting.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Boc-Tyr-OSu is crucial for its effective handling and use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₄N₂O₇ | Inferred from related structures |

| Molecular Weight | 392.41 g/mol | Inferred from related structures |

| Appearance | White to off-white solid | [5] |

| Solubility | Good solubility in common organic solvents such as Dimethylformamide (DMF), Acetonitrile (ACN), and Dichloromethane (DCM). | [6] |

| Stability | Moisture-sensitive; the NHS-ester moiety is prone to hydrolysis. Should be stored at -20°C with a desiccant. | [7] |

Mechanism of Amide Bond Formation

The coupling reaction proceeds via a nucleophilic acyl substitution mechanism. The unprotonated primary amine of the incoming amino acid or peptide attacks the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable amide (peptide) bond. The efficiency of this reaction is highly dependent on pH, as the competing hydrolysis of the NHS ester becomes more significant at higher pH values.[8]

Solution-Phase Peptide Coupling Protocol

This section outlines a standard protocol for the coupling of Boc-Tyr-OSu to a free amino acid or peptide in solution.

Materials and Reagents

-

Boc-Tyr-OSu

-

Amino acid or peptide with a free N-terminus (e.g., H-Gly-OMe)

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA))

-

Reaction vessel (round-bottom flask)

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

TLC developing chamber and appropriate solvent system (e.g., Ethyl acetate/Hexane)

-

UV lamp for visualization

-

Work-up reagents: Ethyl acetate, 5% aqueous Lithium Chloride (LiCl) or dilute acid (e.g., 0.5 M HCl), saturated aqueous Sodium Bicarbonate (NaHCO₃), brine, and anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄).

Experimental Workflow: Solution-Phase Coupling

Caption: Workflow for solution-phase peptide coupling with Boc-Tyr-OSu.

Step-by-Step Procedure

-

Preparation of Reactants:

-

In a clean, dry round-bottom flask under an inert atmosphere, dissolve the amino component (1.0 equivalent) in anhydrous DMF.

-

In a separate vessel, dissolve Boc-Tyr-OSu (1.1-1.2 equivalents) in anhydrous DMF.

-

Rationale: Using a slight excess of the activated ester helps to drive the reaction to completion. Anhydrous conditions are crucial to minimize hydrolysis of the Boc-Tyr-OSu.[7]

-

-

Reaction Setup:

-

To the solution of the amino component, add the tertiary amine base (1.5-2.0 equivalents). Stir for a few minutes.[9]

-

Slowly add the solution of Boc-Tyr-OSu to the amine/base mixture.

-

Rationale: The base is necessary to deprotonate the ammonium salt of the amino component (if applicable) and to neutralize the weakly acidic N-hydroxysuccinimide byproduct, ensuring the nucleophilic amine is available for reaction.[9]

-

-

Reaction and Monitoring:

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by TLC. Spot the starting amine, the reaction mixture, and a co-spot on a silica gel plate. Elute with an appropriate solvent system. The reaction is complete when the starting amine spot is no longer visible.[10][11][12]

-

Rationale: TLC is a rapid and effective method to qualitatively assess the consumption of the limiting reactant.[10][13]

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with a weak acid (e.g., 5% LiCl or 0.5 M HCl) to remove the excess base and any unreacted amine, followed by saturated aqueous NaHCO₃ to remove the NHS byproduct, and finally with brine.[9][14]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude Boc-dipeptide by flash column chromatography on silica gel if necessary.[14]

-

Rationale: The aqueous work-up is designed to remove water-soluble impurities and byproducts, simplifying the subsequent purification.

-

Considerations for Solid-Phase Peptide Synthesis (SPPS)

Boc-Tyr-OSu can also be utilized in Boc-SPPS, although it is more common to generate the active ester in situ using coupling reagents. If using pre-activated Boc-Tyr-OSu, the general cycle is as follows:

Caption: General workflow for a Boc-SPPS cycle.

-

Boc Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50%).[3]

-

Neutralization: The resulting trifluoroacetate salt is neutralized with a hindered base like DIEA in DCM or DMF.[3]

-

Coupling: A solution of Boc-Tyr-OSu in DMF is added to the resin, along with a base to facilitate the reaction.

-

Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.[2]

-

Monitoring: The completion of the coupling can be monitored using the Kaiser test, which detects free primary amines. A negative result (yellow beads) indicates a complete reaction.[3]

Troubleshooting and Optimization

| Issue | Potential Cause | Recommended Solution |

| Low Coupling Yield | - Hydrolysis of Boc-Tyr-OSu due to moisture.- Insufficient amount of base.- Steric hindrance of the amino component. | - Ensure the use of anhydrous solvents and reagents.- Increase the equivalents of base.- Increase reaction time and/or temperature. Consider using a different coupling strategy for sterically hindered amino acids. |

| Side Reactions | - Racemization of the amino acid.- O-acylation of the tyrosine hydroxyl group (if unprotected). | - Perform the coupling at a lower temperature.- Ensure the phenolic hydroxyl group of tyrosine is appropriately protected if it is not the intended reaction site. |

| Incomplete Reaction in SPPS | - Peptide aggregation.- Poor resin swelling. | - Switch to a more polar solvent like NMP or add chaotropic salts.- Ensure adequate resin swelling before the coupling step. |

Conclusion

Boc-Tyr-OSu is a highly effective and versatile reagent for the incorporation of tyrosine into peptides. Its pre-activated nature allows for efficient and clean coupling reactions under well-defined conditions. By understanding the underlying chemical principles and adhering to the detailed protocols outlined in this guide, researchers can confidently utilize Boc-Tyr-OSu to advance their synthetic endeavors in drug discovery and development. Careful attention to reaction conditions, particularly the exclusion of moisture and the use of an appropriate base, is critical to maximizing yield and purity.

References

-

ChemBK. (2024, April 9). BOC-L-TYR(TBU)-OH. Retrieved February 9, 2026, from [Link]

-

Royal Society of Chemistry. (2016). Supporting information_OBC_rev1. Retrieved February 9, 2026, from [Link]

-

Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved February 9, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 9, 2026, from [Link]

-

PubChem. (n.d.). Boc-Tyr(Bzl)-OSu. Retrieved February 9, 2026, from [Link]

-

University of Rochester Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved February 9, 2026, from [Link]

-

Reddit. (n.d.). Conditions for coupling to an N-hydroxysuccinimide ester. Retrieved February 9, 2026, from [Link]

-

YouTube. (2020, April 21). Peptide Synthesis with the Boc Protecting Group. Retrieved February 9, 2026, from [Link]

-

YouTube. (2020, July 30). How can TLC monitor the progress of a chemical reaction?. Retrieved February 9, 2026, from [Link]

-

Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved February 9, 2026, from [Link]

-

Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. Retrieved February 9, 2026, from [Link]

Sources

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. chembk.com [chembk.com]

- 7. broadpharm.com [broadpharm.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. reddit.com [reddit.com]

- 10. s3.wp.wsu.edu [s3.wp.wsu.edu]

- 11. How To [chem.rochester.edu]

- 12. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]

- 13. m.youtube.com [m.youtube.com]

- 14. rsc.org [rsc.org]

Application Notes and Protocols: Solid Phase Peptide Synthesis (SPPS) using Boc-Tyr-OSu

Introduction: The Strategic Role of Boc-Tyr-OSu in Peptide Synthesis

Solid Phase Peptide Synthesis (SPPS), a revolutionary technique developed by Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[1][2] This methodology simplifies the purification process by allowing excess reagents and by-products to be washed away after each step.[1] Within the SPPS paradigm, the choice of protecting group strategy is paramount. The tert-butyloxycarbonyl (Boc) protection scheme, while one of the original methods, remains a robust and effective approach, particularly for complex or lengthy peptide sequences.[2][3]

This guide focuses on a specific and powerful tool within the Boc-SPPS arsenal: the use of pre-activated N-hydroxysuccinimide (OSu) esters, with a specific focus on Boc-Tyr-OSu. OSu esters are stable, crystalline solids that react efficiently with the free N-terminal amine of the growing peptide chain, offering a streamlined coupling process.[4] Their use can circumvent the need for in-situ activation reagents, potentially reducing side reactions and simplifying protocols.[5]

This document provides a detailed exploration of the Boc-SPPS workflow utilizing Boc-Tyr-OSu, explaining the chemical principles behind each step and offering comprehensive, field-tested protocols for researchers, scientists, and drug development professionals.

Foundational Principles: The Boc/Bzl Protection Strategy